
4,5-Difluoro-ortho-xylene
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Description
4,5-Difluoro-ortho-xylene is a useful research compound. Its molecular formula is C8H8F2 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4,5-Difluoro-ortho-xylene, and how are fluorination positions controlled?
- Methodology : Fluorination typically employs electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® or via halogen exchange (Halex reaction) with KF in polar aprotic solvents. To ensure regioselectivity (4,5-difluoro substitution), directing groups (e.g., methyl in ortho-xylene) and temperature control are critical. For validation, monitor reaction progress using 19F NMR to confirm fluorine incorporation at specific positions .
- Data Validation : Compare spectral data (NMR, FT-IR) with literature values for analogous difluorinated aromatics. Purity assessment via GC or HPLC (>95% by HLC) is essential for downstream applications .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Structural Confirmation : Use 1H and 13C NMR to identify proton environments and substituent effects. Fluorine’s electron-withdrawing nature deshields adjacent protons, causing downfield shifts.
- Electronic Effects : Computational modeling (DFT) quantifies electron density distribution and frontier molecular orbitals, predicting reactivity in cross-coupling reactions .
- Reference Standards : Cross-check melting points and spectral libraries for fluorinated xylenes (e.g., CAS 620-88-2 derivatives) to avoid misassignment .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?
- Experimental Design :
- Steric Maps : Compare reaction yields with monofluorinated or non-fluorinated analogs (e.g., ortho-xylene) under identical Suzuki-Miyaura conditions.
- Electronic Profiling : Measure Hammett substituent constants (σmeta) for fluorine to correlate with reaction rates.
Q. What strategies resolve discrepancies in biological activity data for this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Data Analysis Framework :
- Dose-Response Curves : Test derivatives across a concentration gradient (µM to mM) to distinguish specific activity from nonspecific toxicity.
- Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability) or enzyme inhibition screens to identify primary targets.
Q. How can computational models predict the metabolic stability of this compound in drug design?
- Methodology :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, cytochrome P450 interactions, and plasma protein binding.
- Metabolite Identification : Simulate phase I/II metabolism via docking studies with CYP3A4 or UGT isoforms. Validate with LC-MS/MS in hepatocyte models.
- Limitations : Address discrepancies between in silico predictions and in vitro results by refining force fields or incorporating solvent effects .
Q. Data Contradiction & Reproducibility
Q. How should researchers address conflicting reports on the thermal stability of this compound derivatives?
- Systematic Review :
- Controlled Replication : Reproduce decomposition studies using identical heating rates (e.g., TGA at 10°C/min) and purge gases (N2 vs. air).
- Kinetic Analysis : Apply Arrhenius equations to compare activation energies (Ea) across studies. Divergences may arise from impurities or instrumentation calibration .
Properties
Molecular Formula |
C8H8F2 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1,2-difluoro-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H8F2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
DDEXEXKNWFMJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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